molecular formula C6H9NO B7779419 2-(Isocyanomethyl)oxolane

2-(Isocyanomethyl)oxolane

Cat. No.: B7779419
M. Wt: 111.14 g/mol
InChI Key: VKBQDTXGQJQUND-UHFFFAOYSA-N
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Description

2-(Isocyanomethyl)oxolane, also known as 2-(isocyanomethyl)tetrahydrofuran, is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of an isocyanomethyl group attached to an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isocyanomethyl)oxolane typically involves the reaction of oxetanes with isocyanides. One common method is the ring-opening of oxetanes in the presence of a catalyst such as indium triflate (In(OTf)3). This reaction proceeds under mild conditions and results in the formation of the desired oxolane derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with isocyanides .

Chemical Reactions Analysis

Types of Reactions: 2-(Isocyanomethyl)oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-(Isocyanomethyl)oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(isocyanomethyl)oxolane involves its reactivity with various molecular targets. The isocyanomethyl group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. This dual reactivity is key to its versatility in synthetic applications .

Comparison with Similar Compounds

Uniqueness: 2-(Isocyanomethyl)oxolane is unique due to its isocyanomethyl group, which imparts distinct reactivity compared to other oxolane derivatives. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

2-(isocyanomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h6H,2-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBQDTXGQJQUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443890-11-7
Record name 2-(isocyanomethyl)oxolane
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